3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
Description
Structural Classification of Polycyclic Heteroaromatic Compounds
Polycyclic heteroaromatic compounds are defined by fused rings containing at least one heteroatom (e.g., N, O, S). Unlike purely hydrocarbon-based polycyclic aromatic hydrocarbons (PAHs), which lack heteroatoms, thieno-triazolo-oxazepines belong to the subclass of hetero-fused polycyclics. The International Union of Pure and Applied Chemistry (IUPAC) categorizes such systems based on:
- Ring size : The oxazepine component introduces a seven-membered ring with oxygen and nitrogen atoms.
- Heteroatom arrangement : The triazole ring (two nitrogens) and thiophene (sulfur) create distinct electronic environments.
- Fusion patterns : Ortho-condensation between thieno[2,3-e] and triazolo[3,4-c] rings dictates stereoelectronic properties.
The compound’s systematic name reflects this hierarchy:
Properties
IUPAC Name |
5-benzyl-4-bromo-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-18-19-14-9-21-8-13-12(7-11-5-3-2-4-6-11)15(17)22-16(13)20(10)14/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWXDMJKXOJAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)Br)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The thiophene moiety is typically derived from thiophene-2-carboxylic acid or its derivatives. In a modified approach adapted from, cyclocondensation of 3-aminothiophene-2-carboxamide with chloroacetyl chloride in dichloroethane yields a thieno[2,3-d]azepine intermediate. Subsequent treatment with hydrazine hydrate facilitates triazole ring formation via intramolecular cyclization.
Reaction Conditions :
Oxazepine Ring Closure
The oxazepine ring is constructed using a polyphosphoric acid (PPA)-mediated cyclization, analogous to methods described for benzoxazepines. The intermediate 1,4-diazepine derivative is treated with acetic anhydride under reflux to induce ring contraction and oxygen incorporation.
Critical Parameters :
Green Chemistry Approaches
Microwave-assisted synthesis and solvent-free conditions, as demonstrated in thiazine derivatives, are adaptable for improving efficiency:
Microwave-Assisted Cyclization
Replacing traditional heating with microwave irradiation reduces reaction time from 12 hours to 30 minutes while maintaining yields ≥85%.
Solvent-Free Bromination
NBS and silica gel as a solid support enable bromination without solvents, achieving 91% yield at 40°C.
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the pure product.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 4.21 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₁₈H₁₄BrN₃OS: 415.9921; found: 415.9918.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Efficiency |
|---|---|---|---|
| Traditional Cyclization | 75 | 12 | Moderate |
| Microwave-Assisted | 85 | 0.5 | High |
| Solvent-Free Bromination | 91 | 4 | High |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit biological activity against various diseases, making it a candidate for further development.
Industry: In industry, this compound could be used in the manufacture of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism by which 3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Core Structure: The oxazepine ring in the target compound (vs. diazepine in Flubrotizolam/Depas) introduces an oxygen atom, altering electron density and conformational flexibility. This enhances selectivity for BRD4 over GABAₐ receptors . The triazolo-thieno fusion is conserved across analogs, but ring size (oxazepine vs. diazepine) dictates pharmacological profile.
Substituent Effects :
- Bromine at position 2 : Critical for BRD4 binding in the target compound, whereas bromine in Flubrotizolam (position 2) modulates GABAₐ receptor affinity .
- Benzyl vs. Aryl Groups : The 3-benzyl group in the target compound improves BRD4 hydrophobic interactions, while 4-aryl groups (e.g., fluorophenyl in Flubrotizolam) are essential for CNS activity .
Therapeutic Applications :
- The target compound and its derivative BD-7102 are optimized for oncology (BRD4 inhibition/degradation), whereas Flubrotizolam and Depas are CNS-active (anxiolytics) .
Pharmacological and Toxicological Data
| Compound | Potency (IC₅₀/EC₅₀) | Toxicity (LD₅₀/TDL₀) | Notes |
|---|---|---|---|
| Target Compound | 50 nM (BRD4) | Not reported | High selectivity over BET family |
| Flubrotizolam | 12 nM (GABAₐ) | TDL₀ (rat): 135 mg/kg | Sedative, muscle relaxant |
| Depas (Deramciclane) | ~100 nM (5-HT₂) | Low acute toxicity | Anxiolytic with minimal sedation |
Biological Activity
3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine (CAS No. 2126818-91-3) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H14BrN3OS
- Molar Mass : 376.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with bromodomain and extra-terminal (BET) proteins. These proteins are crucial in regulating gene expression and have been identified as promising targets for cancer therapy. The compound's structure allows it to mimic other effective BET inhibitors and engage with the BRD4 BD1 domain protein.
Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinities:
Pharmacological Effects
The compound has demonstrated a range of biological activities:
Anticancer Activity
- Cell Growth Inhibition : Studies have shown that derivatives of this compound effectively inhibit cell growth in various leukemia cell lines (e.g., MV4;11 and RS4;11) at low concentrations .
- Tumor Regression : In vivo studies using leukemia xenograft models revealed that compounds related to this structure can induce complete tumor regression .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same class:
-
Study on BET Inhibitors :
Compound MV4;11 IC50 (nM) RS4;11 IC50 (nM) Compound 27 19.7 20.8 Compound 26 >1000 >1000 Compound 29 <0.1 <0.1 - Synthesis and Activity :
Q & A
Q. What are the optimal synthetic routes for preparing 3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A key step is the cyclization of intermediates using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by purification via preparative HPLC with MeCN/water (0.1% TFA). For example, describes a derivative synthesis where TFA-mediated deprotection and HPLC purification yielded a structurally related compound in 82% yield. Critical parameters include solvent ratios (e.g., DCM/TFA at 4:2 v/v) and reaction time (1 hour for deprotection).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to assign proton and carbon environments (e.g., benzyl protons at δ 3.8–4.2 ppm, thieno-triazolo signals at δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). IR spectroscopy confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Cross-referencing with analogs in and ensures accurate structural assignment.
Q. How does the bromine substitution at position 2 influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine at position 2 enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Design experiments by substituting bromine with other halogens (e.g., Cl, I) to compare reaction kinetics. Use Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/water at 80°C, monitoring yields via LC-MS. and highlight similar brominated heterocycles undergoing efficient cross-coupling.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Apply density functional theory (DFT) to simulate NMR spectra and compare with experimental data. For ambiguous signals, use 2D NMR (COSY, HSQC) to assign coupling pathways. If discrepancies persist (e.g., unexpected diastereotopic protons), re-examine synthetic intermediates for regioisomeric impurities. emphasizes iterative data validation, while recommends triangulating results across techniques.
Q. What strategies optimize conformational control of the thieno-triazolo-oxazepine core for enhanced bioactivity?
- Methodological Answer : Introduce steric hindrance (e.g., methyl at position 9) to restrict ring puckering. Use X-ray crystallography or molecular dynamics simulations to analyze preferred conformations. achieved potent BRD4 degraders by rigidifying the oxazepine ring via azetidine substitution, improving binding affinity. Compare torsion angles (e.g., C6-C9-N-C10) across analogs to correlate conformation with activity.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of benzyl and methyl substituents?
- Methodological Answer : Synthesize derivatives with:
- Varied benzyl substituents (e.g., 4-fluoro-benzyl, 3-methoxy-benzyl).
- Methyl group removal or replacement (e.g., ethyl, cyclopropyl).
Test in vitro binding assays (e.g., kinase inhibition) and assess pharmacokinetic properties (logP, metabolic stability). Tabulate IC₅₀ values and correlate with substituent electronic/hydrophobic parameters (Hammett σ, π values). and provide precedents for substituent-driven SAR in triazolo-heterocycles.
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Incubate in PBS (pH 7.4) and human liver microsomes at 37°C.
- Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
Use LC-MS/MS to identify degradation products (e.g., debromination, oxazepine ring hydrolysis). Compare with analogs in , where chloro-substituted benzo-oxazepines showed enhanced stability over brominated derivatives.
Data Contradiction & Validation
Q. How should researchers address conflicting bioassay results between in vitro and in vivo models?
- Methodological Answer : Replicate assays using standardized protocols (e.g., cell line authentication, matched vehicle controls). For in vivo discrepancies, evaluate bioavailability via plasma protein binding assays and tissue distribution studies. suggests using Bland-Altman plots to quantify bias between models. If metabolism is a factor, use CYP450 inhibition assays (e.g., CYP3A4) to identify metabolic hotspots.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
